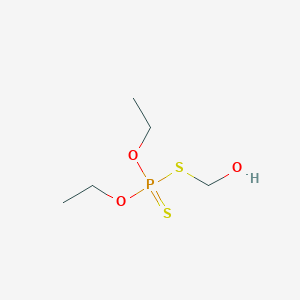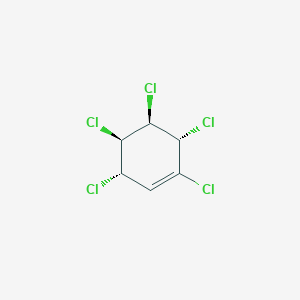
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene is a chlorocyclohexene that is cyclohexene which carries 5 chlorines at positions 1,3,4,5 and 6, respectively. It has (3S,4R,5R,6S) configuration. It is an enantiomer of a (3R,4S,5S,6R)-1,3,4,5,6-pentachlorocyclohexene.
Aplicaciones Científicas De Investigación
Electrochemical Reduction
- A study by Merz et al. (2011) explored the electrochemical reduction of hexachlorocyclohexane (similar structure to pentachlorocyclohexene) at carbon cathodes. They found that this reduction results in the formation of benzene and chlorobenzene, suggesting potential applications in chemical synthesis or environmental remediation.
Oxidative Metabolism
- The oxidative metabolism of pentachlorocyclohexene was studied by Tanaka, Kurihara, & Nakajima (1979), who found that it is metabolized into various chlorocyclohexenol isomers. This indicates its potential role in biological systems or as a model compound for studying metabolic pathways.
Isomerization Studies
- Research conducted by Kurihara et al. (1974) on the isomerization of pentachlorocyclohexene-1 isomers in dimethyl sulfoxide provides insights into chemical reaction mechanisms and the stability of various isomers.
Enantioselective Transformation
- A study by Suar et al. (2005) examined the enantioselective transformation of hexachlorocyclohexane by soil bacteria. This research is significant for understanding the environmental fate of similar compounds and the development of bioremediation strategies.
Chromatographic Separation
- The work of Mössner & Ballschmiter (1994) on the separation of hexachlorocyclohexane and pentachlorocyclohexene isomers is relevant for analytical chemistry, particularly in the context of environmental analysis.
Biodegradation Pathways
- Kurihara et al. (1979) identified metabolites of lindane, a hexachlorocyclohexane isomer, in rat urine, contributing to our understanding of biodegradation pathways and toxicology.
Propiedades
Nombre del producto |
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene |
|---|---|
Fórmula molecular |
C6H5Cl5 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6+/m0/s1 |
Clave InChI |
MQYAVRUCONBHOR-REXQBJLCSA-N |
SMILES isomérico |
C1=C([C@H]([C@@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



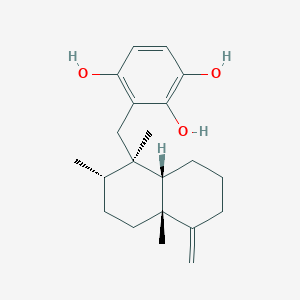
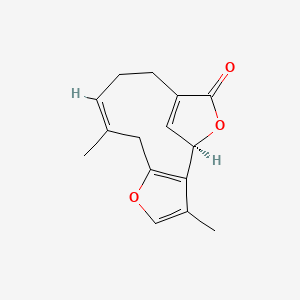
![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)
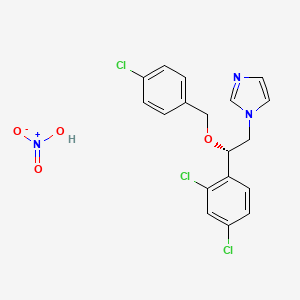
![(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254691.png)
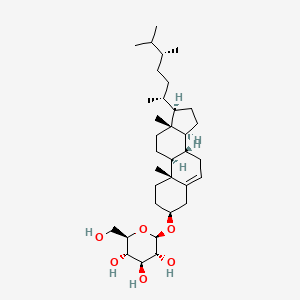
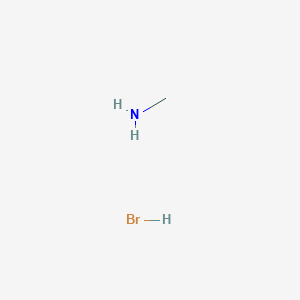
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
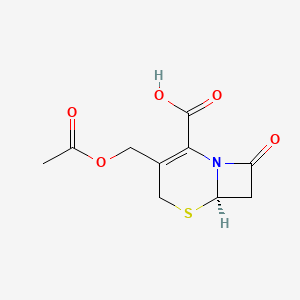
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
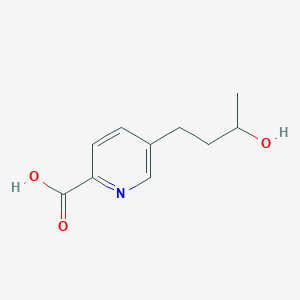
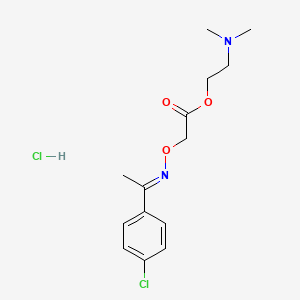
![2-[(1S,3R,4aR,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254707.png)
